molecular formula C20H18ClN3O B2772204 2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide CAS No. 956262-03-6

2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B2772204
CAS No.: 956262-03-6
M. Wt: 351.83
InChI Key: LFIWSYWRECXBMR-UHFFFAOYSA-N
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Description

“2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide” is a complex organic compound. It contains an indane moiety, which consists of a cyclopentane fused to a benzene ring . The compound has a molecular formula of C11H13NO .


Molecular Structure Analysis

The compound has a molecular formula of C11H13NO . It contains an indane moiety, which is a cyclopentane fused to a benzene ring . The compound also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 175.227 Da . It has a density of 1.2±0.1 g/cm3 . The boiling point is 357.1±31.0 °C at 760 mmHg . The compound has a molar refractivity of 52.7±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Antioxidant and Coordination Complexes

Studies have shown the synthesis of pyrazole-acetamide derivatives leading to the formation of Co(II) and Cu(II) coordination complexes, which exhibit significant antioxidant activity. These complexes are characterized by various spectroscopic methods, and their solid-state structures are established by single crystal X-ray crystallography. The antioxidant activity is assessed using different in vitro methods, demonstrating their potential as antioxidants (Chkirate et al., 2019).

Anti-inflammatory Activity

Another study focuses on the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, showing significant anti-inflammatory activity. This highlights the therapeutic potential of similar compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline acetamides structures have been investigated, indicating their potential for photonic devices like optical switches, modulators, and for optical energy applications. This study employs an ab initio computational approach to confirm these crystals as good candidates for such technologies (Castro et al., 2017).

Crystal Structure Analysis

Research on the crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid explores the significance of non-covalent interactions in the crystal packing of these compounds. Such studies are essential for understanding the molecular basis of the material properties (Chi et al., 2018).

Anticancer Activity

The cytotoxic activity of novel sulfonamide derivatives has been evaluated, with certain compounds showing promising results against breast and colon cancer cell lines. This underscores the potential of such chemical compounds in developing new anticancer therapies (Ghorab et al., 2015).

Properties

IUPAC Name

2-chloro-N-[5-(2,3-dihydro-1H-inden-5-yl)-2-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c21-13-20(25)22-19-12-18(23-24(19)17-7-2-1-3-8-17)16-10-9-14-5-4-6-15(14)11-16/h1-3,7-12H,4-6,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIWSYWRECXBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C(=C3)NC(=O)CCl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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